molecular formula C11H6N2O B13110231 2-Formylquinoline-4-carbonitrile

2-Formylquinoline-4-carbonitrile

Cat. No.: B13110231
M. Wt: 182.18 g/mol
InChI Key: VMSZFGOOBXTVRX-UHFFFAOYSA-N
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Description

2-Formylquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with formyl and carbonitrile functional groups at the 2 and 4 positions, respectively.

Preparation Methods

The synthesis of 2-Formylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes and nitriles under acidic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-Formylquinoline-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, especially at the 4-position. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

2-Formylquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential anticancer and antiviral activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Formylquinoline-4-carbonitrile involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their metabolic pathways. In medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the structure of the quinoline derivative .

Comparison with Similar Compounds

2-Formylquinoline-4-carbonitrile can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

2-formylquinoline-4-carbonitrile

InChI

InChI=1S/C11H6N2O/c12-6-8-5-9(7-14)13-11-4-2-1-3-10(8)11/h1-5,7H

InChI Key

VMSZFGOOBXTVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=O)C#N

Origin of Product

United States

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